molecular formula C18H30O5 B031494 (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid CAS No. 240405-20-3

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid

Cat. No. B031494
M. Wt: 326.4 g/mol
InChI Key: IDKLJIUIJUVJNR-KSJYGFEGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and requires careful control of reaction conditions. For instance, Hartmann et al. (1994) describe the synthesis of related cyclopropene and cyclopropane esters, emphasizing the importance of protecting groups and the mild deprotection procedure using activated zinc (Hartmann et al., 1994).

Molecular Structure Analysis

The molecular structure of organic compounds is key to understanding their reactivity and properties. For example, the study by Battistini et al. (2004) on the enantioselective synthesis of cyclopentanedicarboxylic amino acid, a functionalized L-glutamic acid analogue, illustrates the importance of molecular structure in synthesis and potential application (Battistini et al., 2004).

Chemical Reactions and Properties

The reactivity of organic compounds like "(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid" is influenced by their molecular structure. Studies such as those by Lin et al. (2017) on the stereoselective synthesis of (Z)-1,3-Enynes provide insights into the types of reactions these compounds can undergo and their reaction mechanisms (Lin et al., 2017).

Scientific Research Applications

Inhibition of Mycolic Acid Biosynthesis

(Z)-Tetracos-5-enoic acid, a key intermediate in mycolic acid biosynthesis in mycobacteria, has been studied for its role in inhibiting mycolic acid synthesis. This inhibition is crucial for understanding the mechanisms of mycobacterial cell wall formation and potential avenues for targeting tuberculosis and other mycobacterial diseases (Hartmann et al., 1994).

Antimicrobial and Acetylcholinesterase Inhibition

Compounds structurally related to (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid have demonstrated antimicrobial properties and acetylcholinesterase inhibition. These properties make them relevant in the search for new therapeutic agents against bacterial infections and conditions involving cholinesterase enzymes (Gubiani et al., 2016).

Synthetic Methodologies

Advancements in synthetic methodologies for compounds related to (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid have been explored, aiding in the synthesis of structurally complex and biologically relevant molecules. These synthetic strategies are essential for the preparation of compounds for various biochemical studies (Jackson et al., 2000).

Biomarkers of Oxidative Damage and Inflammation

Urinary metabolites structurally related to (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid have been identified as biomarkers for oxidative damage and inflammation, particularly in the context of cigarette smoking. Understanding these biomarkers is critical for assessing the long-term impact of smoking and other oxidative stress-related conditions (Carmella et al., 2019).

Vasorelaxation and Potassium Channel Activation

Analogs of 5,6-epoxyeicosatrienoic acid, which share structural similarities with (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid, have shown significant effects in inducing vasorelaxation and activating potassium channels. These findings are valuable for cardiovascular research and the development of therapies for vascular diseases (Yang et al., 2005).

properties

IUPAC Name

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKLJIUIJUVJNR-KSJYGFEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dinor-11beta-Prostaglandin F2alpha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Reactant of Route 2
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Reactant of Route 3
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Reactant of Route 4
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Reactant of Route 5
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Reactant of Route 6
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid

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